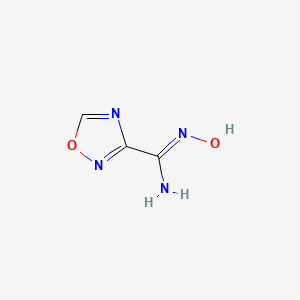

N-hydroxy-1,2,4-oxadiazole-3-carboximidamide

Beschreibung

N-Hydroxy-1,2,4-oxadiazole-3-carboximidamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a hydroxy-imidamide group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer |

39512-81-7 |

|---|---|

Molekularformel |

C3H4N4O2 |

Molekulargewicht |

128.09 g/mol |

IUPAC-Name |

N'-hydroxy-1,2,4-oxadiazole-3-carboximidamide |

InChI |

InChI=1S/C3H4N4O2/c4-2(6-8)3-5-1-9-7-3/h1,8H,(H2,4,6) |

InChI-Schlüssel |

MYJHYGFHDJISCG-UHFFFAOYSA-N |

Isomerische SMILES |

C1=NC(=NO1)/C(=N/O)/N |

Kanonische SMILES |

C1=NC(=NO1)C(=NO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of Amidoxime

A nitrile precursor (e.g., 3-cyano-1,2,4-oxadiazole) reacts with hydroxylamine hydrochloride in ethanol or water under reflux to yield the corresponding amidoxime. For example, malononitrile treated with hydroxylamine and sodium nitrite in acidic conditions produces hydroxyamidine intermediates. Key conditions include:

Cyclization to Oxadiazole

The amidoxime undergoes cyclization with a carboximidamide precursor. In one protocol, 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide was synthesized by coupling hydroxyamidine with 3-chloro-4-fluoroaniline in ethanol using NaHCO₃ as a base. Adapting this for 1,2,4-oxadiazoles requires substituting the aniline with a carboximidamide-bearing reagent.

Benzotriazole-Mediated Coupling

A robust method for chiral 1,2,4-oxadiazoles employs (α-aminoacyl)benzotriazoles reacting with amidoximes. This approach ensures high enantiomeric purity (>97%) and mild reaction conditions:

Synthesis of Acylbenzotriazole

An N-protected α-amino acid is converted to its acylbenzotriazole derivative using benzotriazole and coupling agents like DCC (dicyclohexylcarbodiimide).

Coupling with Amidoxime

The acylbenzotriazole reacts with N-hydroxyamidoxime in dichloromethane at room temperature, forming the oxadiazole ring via nucleophilic substitution.

Cyclodehydration of O-Acylamidoximes

A three-step protocol from nitriles to 1,2,4-oxadiazoles involves:

-

O-Acylation : Amidoxime + carboxylic acid → O-acylamidoxime.

-

Cyclodehydration : Heating O-acylamidoxime in borate buffer (pH 9.5) at 90°C.

For N-hydroxy derivatives, the O-acylation step is omitted, and cyclization is induced directly.

-

Optimized Conditions :

Functional Group Modifications

Post-cyclization modifications introduce the carboximidamide group. For example, 5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide is synthesized via:

-

Amidination : Treatment of a cyano-substituted oxadiazole with ammonia under high pressure.

Comparative Analysis of Methods

Experimental Optimization

Solvent Effects

Temperature Control

Analyse Chemischer Reaktionen

Cyclocondensation with Nitriles

N-Hydroxy-1,2,4-oxadiazole-3-carboximidamide undergoes cyclocondensation with nitriles to form 3,5-disubstituted 1,2,4-oxadiazoles. This reaction is catalyzed by Lewis acids (e.g., ZnCl₂) or bases (e.g., pyridine) under thermal conditions .

Key Insight : Pyridine promotes dimerization (e.g., 6 ) as a side product, while ZnCl₂ favors oxadiazole formation but requires acidic workups .

Salt Formation

The compound forms energetic salts via reactions with nitroethylating agents. These salts exhibit moderate thermal stability .

Note : Salt 1 (172–246°C) and 3 (159°C) show variable stabilities, influenced by substituents .

Acylation and Cyclodehydration

Acylation with carboxylic acids followed by cyclodehydration at 100–120°C yields 1,2,4-oxadiazoles. This one-pot method uses EDC/HOAt for activation .

| Step | Conditions | Product | Yield | Characterization |

|---|---|---|---|---|

| Acylation | EDC/HOAt, DMF, RT | O-Acylamidoximes | >90% | LC-MS, NMR |

| Cyclodehydration | TEA, 100°C, 3 h | 3,5-Disubstituted 1,2,4-oxadiazoles | 75–95% | ¹H/¹³C NMR, IR |

Mechanism : The reaction proceeds via O-acylamidoxime intermediates, which undergo intramolecular cyclization .

Diazotization and Coupling Reactions

Diazotization generates hydroximoyl chloride intermediates, enabling coupling with aryl amines .

| Reagent | Conditions | Product | Yield | Characterization |

|---|---|---|---|---|

| NaNO₂, HCl | EtOH/H₂O, 0°C to RT | Hydroximoyl chloride (3 ) | 57% | ¹H NMR, elemental analysis |

| 3-Chloro-4-fluoroaniline | NaHCO₃, 60°C | IDO5L | 88% | ¹H NMR, IR, LC-MS |

Application : This method is pivotal for synthesizing bioactive probes like IDO5L, used in PET imaging .

Hydrolysis Pathways

The 1,2,4-oxadiazole ring undergoes hydrolysis in acidic/basic conditions or enzymatic environments (e.g., HDAC6) .

Insight : Fluorinated substituents (e.g., CF₃) lower activation barriers, enhancing hydrolysis rates .

Oxidative Cyclization

Oxidants like NBS/DBU or I₂/K₂CO₃ convert amidoximes to 1,2,4-oxadiazoles at room temperature .

| Oxidant | Conditions | Product | Yield | Characterization |

|---|---|---|---|---|

| NBS/DBU | DMF, RT, 5 h | 5-Substituted oxadiazoles | 54–84% | ¹H NMR, LC-MS |

| I₂/K₂CO₃ | 1,4-Dioxane, RT | cis-Oxadiazoles | 50–80% | ¹H/¹³C NMR |

Mechanism : Oxidative halogenation precedes dehydrohalogenation and cyclization .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-hydroxy-1,2,4-oxadiazole-3-carboximidamide derivatives have shown significant potential as anticancer agents. A study reported the synthesis of novel compounds containing the oxadiazole moiety that exhibited cytotoxic activity against various cancer cell lines. For instance, derivatives were screened against HCT-116 colon cancer cells, revealing promising IC50 values in the micromolar range .

Table 1: Cytotoxic Activity of N-hydroxy-1,2,4-oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2a | HCT-116 | 5.6 |

| 2b | MCF-7 | 11.2 |

| 2c | HeLa | 9.8 |

In another study, a derivative with a hydroxamic acid structure demonstrated potent inhibition of histone deacetylases (HDACs), which are crucial targets in cancer therapy. The compound exhibited IC50 values ranging from 9.8 to 44.9 nM across twelve cancer cell lines, outperforming the standard HDAC inhibitor SAHA .

Antiparasitic Activity

Research has also highlighted the potential of N-hydroxy-1,2,4-oxadiazole derivatives in treating parasitic infections such as leishmaniasis. One study showed that certain derivatives significantly reduced the viability of Leishmania infantum promastigotes with an IC50 value of 32.9 µM .

Table 2: Antiparasitic Activity of N-hydroxy-1,2,4-oxadiazole Derivatives

| Compound | Target Parasite | IC50 (µM) |

|---|---|---|

| Ox1 | Leishmania infantum | 32.9 |

| Ox2 | Leishmania braziliensis | 220 |

Sorbent Materials for Heavy Metal Removal

N-hydroxy-1,2,4-oxadiazole derivatives have been utilized in developing composite sorbents for removing heavy metals from aqueous solutions. A study demonstrated that a chitosan-based composite incorporating these derivatives achieved over 98% uranium removal efficiency at pH levels between 4 and 8 .

Table 3: Sorption Efficiency of Composite Sorbents

| Composite Material | Uranium Removal Efficiency (%) |

|---|---|

| Chitosan + Oxadiazole Derivative | >98 |

Synthesis and Characterization

A comprehensive investigation into the synthesis of N-hydroxy-1,2,4-oxadiazole derivatives revealed various methodologies that enhance their biological activity and physicochemical properties. Techniques such as thermogravimetric analysis and differential scanning calorimetry were employed to assess the thermal stability of these compounds .

In Vivo Studies

In vivo studies involving a xenograft model for Burkitt's lymphoma indicated that certain N-hydroxy derivatives significantly inhibited tumor growth when administered orally or intravenously . These findings underscore the therapeutic potential of these compounds beyond in vitro applications.

Wirkmechanismus

The mechanism of action of N-hydroxy-1,2,4-oxadiazole-3-carboximidamide involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and gene expression . Additionally, the compound can modulate lipid metabolism and reduce inflammation by affecting sphingolipid signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted 1,2,4-Oxadiazole Derivatives

5-Amino-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide (CAS 371935-95-4)

- Structural Difference: An amino group at position 3.

- This substitution could also influence metabolic stability .

N-Hydroxy-1,2,4-Oxadiazole-3-Carboximidoyl Chloride (CAS 128452-48-2)

- Structural Difference : Chloride replaces the hydroxylamine moiety.

- Implications : The chlorinated derivative likely serves as a reactive intermediate in synthesis. Its electrophilic character may facilitate nucleophilic substitution reactions, unlike the hydroxylamine variant, which is more nucleophilic .

1,2,5-Oxadiazole Analogs

4-Amino-N'-(3-Chloro-4-Fluorophenyl)-N-Hydroxy-1,2,5-Oxadiazole-3-Carboximidamide (CAS 914471-09-3)

- Structural Differences: 1,2,5-Oxadiazole (furazan) ring instead of 1,2,4-oxadiazole. Substituents: Amino group at position 4 and a 3-chloro-4-fluorophenyl group.

- Bioactivity :

- Comparison : The 1,2,5-oxadiazole core and aryl substitution likely enhance target affinity and membrane permeability compared to the 1,2,4-oxadiazole derivative.

Isoxazole Derivatives

N'-Hydroxy-5-Methylisoxazole-3-Carboximidamide

- Structural Differences :

- Isoxazole (1,2-oxazole) ring instead of oxadiazole.

- Methyl group at position 4.

- The methyl group increases lipophilicity, which may improve bioavailability but reduce solubility .

Research Implications and Gaps

- Pharmacological Potential: The 1,2,5-oxadiazole derivative’s success as an IDO inhibitor suggests that modifying substituents on the oxadiazole core could yield therapeutic candidates. Further studies on the 1,2,4-oxadiazole variant are warranted .

- Safety Profiles : While N-hydroxy compounds generally pose irritant risks, structural variations (e.g., aromaticity, substituents) significantly modulate toxicity. Comparative toxicokinetic studies are needed .

Biologische Aktivität

N-hydroxy-1,2,4-oxadiazole-3-carboximidamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Overview of Oxadiazole Compounds

Oxadiazoles are five-membered heterocycles that have been extensively studied due to their significant pharmacological properties. Compounds within this class exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The structural diversity of oxadiazoles allows for modifications that can enhance their biological efficacy and selectivity.

This compound demonstrates its biological activity primarily through:

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by activating apoptotic pathways. This process may involve modulation of the p53 pathway and activation of caspases, which are crucial for programmed cell death .

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial pathogens. Its mechanism includes disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed promising results:

- Cytotoxicity : This compound exhibits significant cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells. For instance, studies have reported IC50 values ranging from 25.72 μM to lower concentrations depending on the specific cell line tested .

- Case Studies : In vivo studies have demonstrated that treatment with this compound leads to reduced tumor growth in mouse models. Notably, one study indicated a suppression of tumor growth in mice treated with this compound compared to control groups .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Efficacy Against Pathogens : The compound has shown activity against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. Its effectiveness suggests potential applications in treating infections caused by these resistant strains .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other oxadiazole derivatives. The following table summarizes key structural features and activities:

| Compound Name | Structure | Unique Features | Anticancer Activity (IC50) |

|---|---|---|---|

| 5-Ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide | C5H7N5O2 | Hydroxyl group enhances solubility | 25.72 ± 3.95 μM |

| 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | C3H5N5O2 | Different isomer may show distinct activity | Not specified |

| Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | C6H8N4O3 | Ester derivative with altered pharmacokinetics | Not specified |

Research Findings and Future Directions

The ongoing research on this compound suggests that further modifications could enhance its bioactivity and selectivity against specific targets. Molecular docking studies have indicated that this compound interacts with proteins involved in cancer cell proliferation and survival pathways through hydrogen bonding and hydrophobic interactions .

Future studies should focus on:

- Optimization of Chemical Structure : Modifications to improve bioavailability and reduce toxicity.

- In Vivo Studies : Comprehensive animal model studies to evaluate long-term efficacy and safety.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer and antimicrobial effects.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-hydroxy-1,2,4-oxadiazole-3-carboximidamide, and how is purity validated?

- Methodological Answer : Synthesis typically involves cyclocondensation of amidoximes with carboxylic acid derivatives under acidic or basic conditions. For example, intermediates like 1,2,4-oxadiazole rings are formed via thermal or microwave-assisted reactions. Purity is validated using HPLC (≥95% purity threshold) and LC-MS for molecular mass confirmation. Structural characterization relies on -/-NMR to confirm regiochemistry and functional groups like the hydroxyimino moiety .

Q. Which pharmacological properties are prioritized during preclinical evaluation of this compound?

- Methodological Answer : Key properties include:

- Solubility and stability : Assessed via pH-dependent solubility tests and accelerated stability studies (40°C/75% RH for 4 weeks).

- Plasma protein binding : Measured using equilibrium dialysis or ultrafiltration.

- CYP450 inhibition : Screened via human liver microsome assays to predict drug-drug interactions.

- Pharmacokinetics (PK) : Rodent models evaluate oral bioavailability (%F) and half-life (t). For example, compound 4i (structurally analogous) showed a t of 6.2 hours in mice .

Advanced Research Questions

Q. How do structural modifications to the 1,2,4-oxadiazole core influence acid sphingomyelinase (ASM) inhibitory activity?

- Methodological Answer :

- Substituent optimization : Introduce electron-withdrawing groups (e.g., -CF) at position 5 to enhance ASM binding affinity. Molecular docking (e.g., AutoDock Vina) identifies interactions with ASM’s catalytic pocket.

- Bioisosteric replacement : Replace the hydroxyimino group with a hydroxamic acid moiety to improve metabolic stability. For instance, analogs with cyclohexylpropyl substituents (e.g., UK 383367 ) showed improved potency (IC < 100 nM) .

- Data contradiction resolution : If conflicting SAR arises, use free-energy perturbation (FEP) simulations to reconcile steric/electronic effects .

Q. What in vivo models are used to validate the anti-atherosclerotic efficacy of this compound, and how are endpoints quantified?

- Methodological Answer :

- ApoE mice : Fed a high-fat diet for 12 weeks to induce plaques. Compound efficacy is measured via:

- Histopathology : Oil Red O staining quantifies aortic arch plaque area (e.g., 45% reduction with 4i ).

- Biomarkers : ELISA assays for plasma ceramide and ox-LDL levels (e.g., 2.1-fold decrease in ceramide).

- Inflammation : Flow cytometry of endothelial cells for IL-6/TNF-α reduction .

Q. How can researchers resolve contradictions in mechanistic data (e.g., ASM inhibition vs. off-target effects)?

- Methodological Answer :

- Genetic knockdown : Use ASM macrophages to confirm on-target effects. If anti-inflammatory activity persists, screen for off-target kinases (e.g., JAK/STAT) via kinome-wide profiling.

- Metabolomics : LC-MS-based untargeted metabolomics identifies perturbations in sphingolipid pathways (e.g., ceramide/sphingosine ratios).

- Dose-response correlation : Compare in vitro ASM IC with in vivo efficacy thresholds to validate mechanism .

Methodological Design Considerations

Q. What experimental controls are critical when evaluating cytotoxicity in cell-based assays?

- Methodological Answer :

- Vehicle controls : DMSO concentrations ≤0.1% to avoid solvent-induced toxicity.

- Positive controls : Use staurosporine (apoptosis inducer) for caspase-3/7 activation assays.

- Cell viability normalization : ATP-based luminescence (CellTiter-Glo) ensures data comparability across plates .

Q. How can researchers optimize compound stability in physiological buffers for in vitro studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.